

# Application Notes and Protocols: Funobactam for the Treatment of Carbapenem-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Funobactam** (formerly XNW4107) is a novel, broad-spectrum β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. In combination with a carbapenem antibiotic such as imipenem, **funobactam** restores its activity against many carbapenem-resistant Gram-negative bacteria. This combination therapy is a promising strategy to address the critical threat of infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. **Funobactam** protects imipenem from degradation by a wide range of β-lactamases, including Ambler class A, C, and D enzymes.

These application notes provide a summary of the available data on the efficacy of **funobactam** in combination with imipenem, as well as detailed protocols for key in vitro and in vivo experiments to evaluate its activity.

#### **Mechanism of Action**

**Funobactam** is a non- $\beta$ -lactam, diazabicyclooctane-based  $\beta$ -lactamase inhibitor.[1] Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of serine-based  $\beta$ -lactamases (Ambler classes A, C, and D). This inactivation of the  $\beta$ -lactamase prevents the hydrolysis of the partner  $\beta$ -lactam antibiotic (e.g., imipenem),



allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.



Click to download full resolution via product page

**Figure 1:** Mechanism of action of Imipenem/**Funobactam**.

# **In Vitro Activity**

The combination of imipenem and **funobactam** has demonstrated potent in vitro activity against a range of carbapenem-resistant Gram-negative bacilli. The addition of **funobactam** significantly reduces the minimum inhibitory concentrations (MICs) of imipenem for these resistant strains.



# Table 1: In Vitro Activity of Imipenem/Funobactam Against Carbapenem-Resistant Gram-Negative Isolates



| Organism                   | Isolate ID | β-<br>Lactamase(<br>s) Encoded | Imipenem<br>MIC (mg/L) | Imipenem/F<br>unobactam<br>(8 mg/L)<br>MIC (mg/L) | Fold<br>Reduction<br>in MIC |
|----------------------------|------------|--------------------------------|------------------------|---------------------------------------------------|-----------------------------|
| Acinetobacter baumannii    | ACB 160    | OXA-23                         | >64                    | 4                                                 | >16                         |
| Acinetobacter baumannii    | ACB 161    | OXA-24/40                      | >64                    | 8                                                 | >8                          |
| Acinetobacter<br>baumannii | ACB 162    | OXA-23                         | >64                    | 4                                                 | >16                         |
| Acinetobacter<br>baumannii | ACB 163    | OXA-23                         | >64                    | 8                                                 | >8                          |
| Acinetobacter<br>baumannii | ACB 164    | OXA-23                         | >64                    | 16                                                | >4                          |
| Acinetobacter<br>baumannii | ACB 165    | OXA-23                         | >64                    | 8                                                 | >8                          |
| Acinetobacter<br>baumannii | ACB 166    | OXA-23                         | >64                    | 4                                                 | >16                         |
| Pseudomona<br>s aeruginosa | PSA 299    | -                              | >32                    | 8                                                 | >4                          |
| Pseudomona<br>s aeruginosa | PSA 300    | -                              | >32                    | 16                                                | >2                          |
| Pseudomona<br>s aeruginosa | PSA 301    | -                              | >32                    | 16                                                | >2                          |
| Pseudomona<br>s aeruginosa | PSA 302    | KPC-2                          | >32                    | 4                                                 | >8                          |
| Klebsiella<br>pneumoniae   | KP 651     | KPC-3                          | >32                    | 0.25                                              | >128                        |
| Klebsiella<br>pneumoniae   | KP 741     | KPC-2                          | >32                    | 1                                                 | >32                         |



| Klebsiella<br>pneumoniae | KP 827 | KPC-3, SHV,<br>TEM | >32 | 1 | >32 |
|--------------------------|--------|--------------------|-----|---|-----|
| Klebsiella<br>pneumoniae | KP 828 | KPC-3              | >32 | 1 | >32 |

Data summarized from Fratoni et al.[2]

# **In Vivo Efficacy**

The combination of imipenem and **funobactam** has demonstrated significant efficacy in preclinical models of infection, particularly the neutropenic murine thigh infection model.

Table 2: In Vivo Efficacy of Human-Simulated Regimens of Imipenem/Funobactam in the Neutropenic Murine

**Thigh Infection Model** 

| Organism                  | Number of Isolates | Imipenem/Funobac<br>tam MIC Range<br>(mg/L) | Efficacy Outcome<br>(24h change in<br>log10 CFU/thigh) |
|---------------------------|--------------------|---------------------------------------------|--------------------------------------------------------|
| Acinetobacter baumannii   | 7                  | 4 - 16                                      | >1-log kill in 6 out of 7 isolates                     |
| Pseudomonas<br>aeruginosa | 4                  | 4 - 16                                      | >1-log kill in all 4 isolates                          |
| Klebsiella<br>pneumoniae  | 4                  | 0.25 - 1                                    | Stasis in all 4 isolates                               |

Data summarized from a study using a human-simulated regimen of imipenem 500 mg q6h and **funobactam** 250 mg q6h.[2]

# **Experimental Protocols**

Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution

#### Methodological & Application





This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

#### Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Imipenem analytical standard
- Funobactam analytical standard
- 96-well microtiter plates
- Bacterial isolates for testing
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of imipenem and funobactam in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 mg/L.
- Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). d. Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
- Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of imipenem in CAMHB in
  the microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 mg/L). b.
  For the combination testing, add a fixed concentration of funobactam (e.g., 8 mg/L) to each
  well containing the serially diluted imipenem. c. Include a growth control well (no
  antimicrobial) and a sterility control well (no bacteria).



- Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100  $\mu$ L. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.



Click to download full resolution via product page

**Figure 2:** Workflow for MIC determination by broth microdilution.

#### **Protocol 2: Neutropenic Murine Thigh Infection Model**

This protocol is a generalized procedure for evaluating the in vivo efficacy of antimicrobial agents. Specific parameters may need to be optimized for individual studies.

#### Materials:

- Specific pathogen-free mice (e.g., ICR or CD-1 strain), 6-8 weeks old
- Cyclophosphamide
- Bacterial isolate for infection
- Brain Heart Infusion (BHI) broth or other suitable growth medium
- · Sterile saline or PBS
- Imipenem and funobactam for injection



- Homogenizer
- Agar plates for colony counting

#### Procedure:

- Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This will induce neutropenia.
- Preparation of Bacterial Inoculum: a. Grow the bacterial isolate to mid-logarithmic phase in BHI broth. b. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 10<sup>7</sup> CFU/mL).
- Infection: a. Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.
- Antimicrobial Administration: a. At a predetermined time post-infection (e.g., 2 hours), begin
  administration of the antimicrobial agents. b. Administer imipenem and funobactam (or
  vehicle control) via the desired route (e.g., subcutaneous or intraperitoneal injection) at the
  specified dosing regimen.
- Determination of Bacterial Burden: a. At the end of the treatment period (e.g., 24 hours),
  euthanize the mice. b. Aseptically remove the thighs and homogenize them in a known
  volume of sterile saline or PBS. c. Perform serial dilutions of the thigh homogenates and
  plate onto appropriate agar plates. d. Incubate the plates overnight and count the number of
  colonies to determine the CFU per thigh.
- Data Analysis: a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the control group.





Click to download full resolution via product page

Figure 3: Experimental workflow for the neutropenic murine thigh infection model.

# **Potential for Resistance Development**

As with any antimicrobial agent, there is the potential for the development of resistance to the imipenem/**funobactam** combination. Potential mechanisms of resistance could include:

• Mutations in the target β-lactamases that reduce the binding affinity of **funobactam**.



- Overexpression of efflux pumps that actively remove the antimicrobial agents from the bacterial cell.
- Alterations in the bacterial outer membrane porins, reducing the influx of the drugs.
- Modifications of the penicillin-binding proteins that reduce the efficacy of imipenem.

Further research is needed to fully understand the potential for and mechanisms of resistance to imipenem/**funobactam**.

# **Clinical Development**

The combination of imipenem/cilastatin with **funobactam** is currently in Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[3] A Phase 3 study (XNW4107-302) in patients with HABP/VABP compared imipenem/cilastatin/**funobactam** to imipenem/cilastatin/relebactam. The study met its primary endpoint of non-inferiority for 14-day all-cause mortality.[4]

#### Conclusion

**Funobactam**, in combination with imipenem, represents a promising new therapeutic option for the treatment of infections caused by carbapenem-resistant Gram-negative bacteria. Its potent in vitro activity and in vivo efficacy in preclinical models, coupled with its advancement into late-stage clinical development, highlight its potential to address a significant unmet medical need. The protocols provided here offer a framework for the continued investigation and evaluation of this important new antimicrobial agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Emergence of Imipenem-Resistant Gram-Negative Bacilli in Intestinal Flora of Intensive Care Patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Funobactam for the Treatment of Carbapenem-Resistant Infections]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15363246#funobactam-application-intreating-carbapenem-resistant-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com